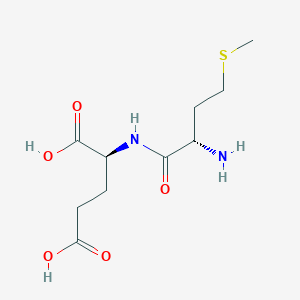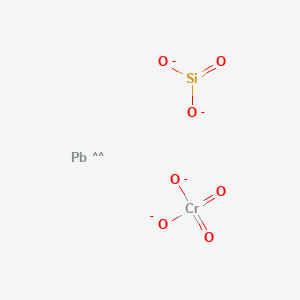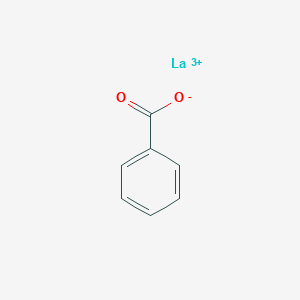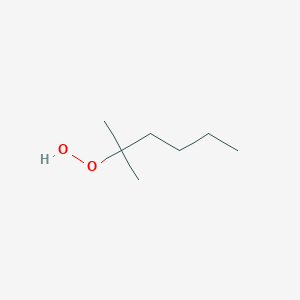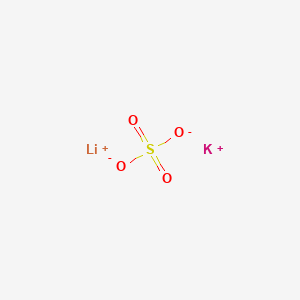
Lithium potassium sulphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium potassium sulphate, also known as potassium lithium sulfate or potassium lithium alum, is a chemical compound with the formula KLi(SO4)2. It is a white crystalline powder that is soluble in water and has a wide range of applications in scientific research.
Mechanism of Action
The mechanism of action of lithium Lithium potassium sulphate sulphate is not well understood. However, it is believed to interact with cellular membranes and proteins, affecting their function and leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Lithium Lithium potassium sulphate sulphate has been shown to have various biochemical and physiological effects, including anti-inflammatory, antifungal, and antimicrobial properties. It has also been shown to inhibit the growth of various cancer cells and promote wound healing.
Advantages and Limitations for Lab Experiments
One of the main advantages of using lithium Lithium potassium sulphate sulphate in lab experiments is its high purity and stability, which ensures accurate and reproducible results. However, it is also important to note that lithium Lithium potassium sulphate sulphate may not be suitable for certain experiments due to its specific properties and limitations.
Future Directions
There are several potential future directions for research on lithium Lithium potassium sulphate sulphate, including its potential use as a therapeutic agent in various diseases and conditions. Additionally, further studies are needed to fully understand its mechanism of action and to explore its potential applications in other fields of research, such as nanotechnology and materials science.
In conclusion, lithium Lithium potassium sulphate sulphate is a versatile and important compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and effects make it a valuable tool for studying various biological and chemical processes, and further research is needed to fully explore its potential.
Synthesis Methods
Lithium Lithium potassium sulphate sulphate can be synthesized by reacting Lithium potassium sulphate sulfate and lithium sulfate in water. The resulting solution is then cooled to precipitate the compound, which can be further purified by recrystallization.
Scientific Research Applications
Lithium Lithium potassium sulphate sulphate has been used in various scientific research studies, including crystallography, X-ray diffraction, and spectroscopy. It is also commonly used as a reference material for calibration purposes in analytical chemistry.
properties
CAS RN |
14520-76-4 |
|---|---|
Product Name |
Lithium potassium sulphate |
Molecular Formula |
KLiO4S |
Molecular Weight |
142.1 g/mol |
IUPAC Name |
lithium;potassium;sulfate |
InChI |
InChI=1S/K.Li.H2O4S/c;;1-5(2,3)4/h;;(H2,1,2,3,4)/q2*+1;/p-2 |
InChI Key |
HFBKKNJVQYNVDO-UHFFFAOYSA-L |
SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Canonical SMILES |
[Li+].[O-]S(=O)(=O)[O-].[K+] |
Other CAS RN |
14520-76-4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





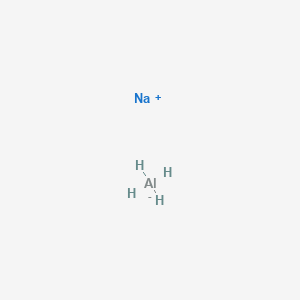

![Cobaltate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, (OC-6-21)-](/img/structure/B89132.png)

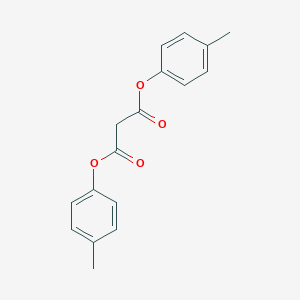
![Tetrabutyl 2,2'-[(dibutylstannylene)dithio]disuccinate](/img/structure/B89136.png)
![[(3S,5R,6Z,8S,9S,10R,13R,14S,17R)-5-Hydroxy-6-hydroxyimino-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B89141.png)
